molecular formula C11H10N2O3 B8790212 6-Ethoxy-8-nitroquinoline

6-Ethoxy-8-nitroquinoline

Cat. No.: B8790212
M. Wt: 218.21 g/mol
InChI Key: TUAPNUZIZSDNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Ethoxy-8-nitroquinoline is a useful research compound. Its molecular formula is C11H10N2O3 and its molecular weight is 218.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

6-ethoxy-8-nitroquinoline

InChI

InChI=1S/C11H10N2O3/c1-2-16-9-6-8-4-3-5-12-11(8)10(7-9)13(14)15/h3-7H,2H2,1H3

InChI Key

TUAPNUZIZSDNDW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C2C(=C1)C=CC=N2)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 6-hydroxy-8-nitro-quinoline (2.5 g, 13.2 mmol), ethylbromide (1.08 mL, 14.5 mmol), and K2CO3 (4 g, 26.4 mmol) in DMF (50 mL) under a nitrogen atmosphere was heated at 40° C. for 5 hours. The cooled reaction mixture was poured into H2O (200 mL) and extracted into EtOAc (2×200 mL). The organic fractions were combined, dried over NaSO4 and concentrated. The resulting beige solid was triturated with 40% EtOAc/hexane to give 2.46 g (85%) of the title compound as beige crystals.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
1.08 mL
Type
reactant
Reaction Step One
Name
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

In a similar fashion using route 10 general procedure 20, 4-ethoxy-2-nitroaniline (1.0 g, 5.49 mmol), glycerol (1.6 g, 17.0 mmol) and 3-nitrobenzenesulfonic acid sodium salt (1.6 g, 7.14 mmol) gave the title compound (900 mg, 75%) which was used in the next step without purification.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.6 g
Type
reactant
Reaction Step Two
Name
3-nitrobenzenesulfonic acid sodium salt
Quantity
1.6 g
Type
reactant
Reaction Step Three
Yield
75%

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